3-Ethoxysulfolane 3-Ethoxysulfolane
Brand Name: Vulcanchem
CAS No.: 17200-24-7
VCID: VC20179222
InChI: InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol

3-Ethoxysulfolane

CAS No.: 17200-24-7

Cat. No.: VC20179222

Molecular Formula: C6H12O3S

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxysulfolane - 17200-24-7

Specification

CAS No. 17200-24-7
Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
IUPAC Name 3-ethoxythiolane 1,1-dioxide
Standard InChI InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3
Standard InChI Key RZHPOELDGBAIIT-UHFFFAOYSA-N
Canonical SMILES CCOC1CCS(=O)(=O)C1

Introduction

Structural and Chemical Properties of Sulfolane Derivatives

Core Sulfolane Framework

Sulfolane derivatives share a tetrahydrothiophene 1,1-dioxide backbone, characterized by a five-membered ring with one sulfur atom and two oxygen atoms in a sulfone group. For 3-Methylsulfolane, the molecular formula is C5H10O2S (molecular weight: 134.2 g/mol), with a melting point of 0.5°C, boiling point of 104°C at 3 mmHg, and water solubility of 1000 g/L at 20°C . The dielectric constant (29.4) and LogP (-0.4) underscore its polar, hydrophilic nature, critical for solvent applications .

Ethoxy Substitution Hypotheses

Replacing the methyl group in 3-Methylsulfolane with an ethoxy (-OCH2CH3) group would yield 3-Ethoxysulfolane. This substitution introduces steric and electronic modifications:

  • Increased molecular weight: Estimated ~148 g/mol (C5H10O3S).

  • Reduced polarity: The ethoxy group’s electron-donating nature may lower dielectric constants compared to methylsulfolane.

  • Enhanced lipophilicity: LogP values could rise slightly, though remaining negative due to the sulfone group’s strong polarity.

Synthesis Pathways and Industrial Production

Insights from 3-Methylsulfolane Synthesis

The patented production of 3-Methylsulfolane involves a two-step process:

  • Alkene sulfonation: Isoprene reacts with sulfur dioxide under controlled temperatures (80–100°C) and pressures (2.5–3.0 MPa) in the presence of hydroquinone (0.18–0.27% wt) to form alkene sulfones .

  • Catalytic hydrogenation: Crude sulfones undergo hydrogenation using Raney nickel (4–10% wt) at ≤70°C and 2.0–3.0 MPa H2 pressure, achieving hydrogenation depths of 81–92% .

Adaptations for 3-Ethoxysulfolane

Synthesizing 3-Ethoxysulfolane would require substituting isoprene with an ethoxy-containing diene precursor. Potential challenges include:

  • Precursor availability: Ethoxy-substituted dienes are less common, necessitating custom synthesis.

  • Reactivity modulation: The ethoxy group’s steric bulk may slow sulfonation kinetics, requiring higher temperatures or catalysts.

  • Purification hurdles: Ethoxy derivatives often exhibit lower volatility, complicating distillation steps .

Physicochemical and Functional Comparisons

Solvent Performance Metrics

Property3-Methylsulfolane 3-Ethoxysulfolane (Predicted)
Melting Point (°C)0.5-5 to 5
Boiling Point (°C)104 (3 mmHg)110–120 (3 mmHg)
Dielectric Constant29.425–28
Water Solubility (g/L)1000800–900

Stability and Compatibility

Industrial and Research Applications

Aromatic Hydrocarbon Extraction

Sulfolanes selectively extract benzene, toluene, and xylenes (BTX) from hydrocarbon streams due to their high polarity and low vapor pressure. 3-Methylsulfolane achieves extraction efficiencies of 85–92% for benzene , a benchmark 3-Ethoxysulfolane could match or exceed with optimized solubility parameters.

Gas Purification

The high dielectric constant of sulfolanes enables CO2 and H2S absorption in natural gas processing. 3-Ethoxysulfolane’s predicted lower polarity might reduce acid gas capacity but improve compatibility with nonpolar hydrocarbons.

Metabolic and Environmental Considerations

Biodegradation Pathways

3-Methylsulfolane is metabolized via sulfone oxidation and ring-opening reactions, as evidenced by HMDB data for 3-Methyl sulfolene (HMDB0059667) . 3-Ethoxysulfolane would likely follow similar pathways, with ethoxy cleavage yielding ethanol and sulfonic acid intermediates.

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